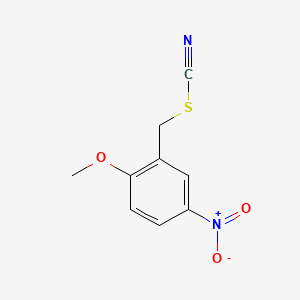
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a benzyl ester, which is further substituted with a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-methoxy-5-nitrobenzyl ester typically involves the reaction of 2-methoxy-5-nitrobenzyl alcohol with thiocyanic acid or its derivatives. One common method is the esterification reaction, where 2-methoxy-5-nitrobenzyl alcohol is treated with thiocyanic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-5-aminobenzyl thiocyanate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Methoxy-5-aminobenzyl thiocyanate.
Substitution: Various benzyl thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocyanate esters and related compounds.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 2-methoxy-5-nitrobenzyl ester involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The methoxy group can also affect the compound’s electronic properties, altering its behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocyanic acid, methyl ester: Similar structure but with a methyl group instead of a benzyl group.
Thiocyanic acid, ethyl ester: Similar structure but with an ethyl group instead of a benzyl group.
Thiocyanic acid, phenyl ester: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester is unique due to the presence of both methoxy and nitro substituents on the benzene ring
Eigenschaften
CAS-Nummer |
73909-01-0 |
|---|---|
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
(2-methoxy-5-nitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9-3-2-8(11(12)13)4-7(9)5-15-6-10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
IJNOBAXRYUVXNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















